5-Bromo-6-cyclopropylmethoxy-pyridine-2-carboxylic acid
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
- 5-Bromo-6-cyclopropylmethoxy-pyridine-2-carboxylic acid is involved in various synthetic processes. For instance, the preparation of 2-(heterocyclyl)thikno[3,2-b]pyridine derivatives involves aminolysis of corresponding 2-bromo derivatives (Elliott, O'hanlon, & Rogers, 1987).
- This compound also plays a role in the efficient synthesis of certain pyridine derivatives, such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which is part of the structure of dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist (Hirokawa, Horikawa, & Kato, 2000).
Applications in Crystallography and Structural Analysis
- The compound is also significant in crystallography and structural analysis. For example, the synthesis, spectroscopic characterization, and crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide were studied, which helps in understanding the molecular structure and properties of such compounds (Anuradha, Vasuki, Surendrareddy, Veerareddy, & Dubey, 2014).
Role in the Synthesis of Nucleosides and Antiviral Agents
- It is also used in the synthesis of acyclic pyridine C-nucleosides, which were evaluated against a series of tumor-cell lines and various viruses, although they showed no marked biological activity (Hemel, Esmans, Groot, Dommisse, Balzarini, & Clercq, 1994).
Mechanism of Action
Target of Action
The primary targets of 5-Bromo-6-(cyclopropylmethoxy)picolinic acid are currently unknown. The compound is a derivative of picolinic acid, which has been studied for its ability to form metal-organic complexes . .
Biochemical Pathways
Picolinic acid derivatives have been noted for their ability to form metal-organic complexes , which could potentially impact a variety of biochemical pathways.
Result of Action
Given its potential to form metal-organic complexes , it may have a variety of effects at the molecular and cellular level.
properties
IUPAC Name |
5-bromo-6-(cyclopropylmethoxy)pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c11-7-3-4-8(10(13)14)12-9(7)15-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEGUWFJPMYQQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC(=N2)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-cyclopropylmethoxy-pyridine-2-carboxylic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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